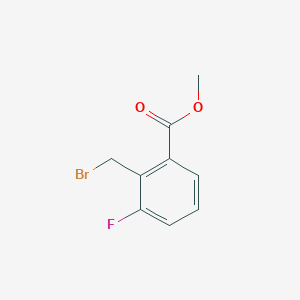

Methyl 2-(bromomethyl)-3-fluorobenzoate

Descripción

BenchChem offers high-quality Methyl 2-(bromomethyl)-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZULUDYJULULLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599924 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142314-72-5 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Properties

Methyl 2-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester. Its structure, featuring a reactive bromomethyl group and a fluorine substituent, makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-fluorobenzoate

| Property | Value | Source |

| CAS Number | 142314-72-5 | N/A |

| Molecular Formula | C₉H₈BrFO₂ | N/A |

| Molecular Weight | 247.06 g/mol | N/A |

| Predicted Density | 1.534 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 301.3 ± 37.0 °C | [1] |

| InChI | 1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | [2] |

| InChIKey | JZULUDYJULULLS-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(C=CC=C1F)CBr | N/A |

Synthesis and Mechanism

The synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate is typically achieved through a two-step process starting from 2-methyl-3-fluorobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a selective radical bromination of the methyl group.

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

The precursor, Methyl 2-methyl-3-fluorobenzoate, is synthesized by the esterification of 2-methyl-3-fluorobenzoic acid with methanol, typically catalyzed by a strong acid such as sulfuric acid.

Diagram 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

Caption: Esterification of 2-methyl-3-fluorobenzoic acid.

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

The target compound is synthesized via a Wohl-Ziegler reaction, which involves the radical bromination of the benzylic methyl group of Methyl 2-methyl-3-fluorobenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

Diagram 2: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

Caption: Radical bromination of the precursor.

Experimental Protocols

Synthesis of Methyl 2-methyl-3-fluorobenzoate (Precursor)

Objective: To synthesize Methyl 2-methyl-3-fluorobenzoate via Fischer esterification.

Materials:

-

2-methyl-3-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 2-methyl-3-fluorobenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1 equivalents) while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methyl-3-fluorobenzoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate (Target Compound)

Objective: To synthesize Methyl 2-(bromomethyl)-3-fluorobenzoate via radical bromination.

Materials:

-

Methyl 2-methyl-3-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or acetonitrile)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-fluorobenzoate (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.

-

Heat the mixture to reflux (around 77°C for CCl₄) and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 2-(bromomethyl)-3-fluorobenzoate by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Applications in Synthesis: Synthesis of N-Substituted Isoindolinones

Methyl 2-(bromomethyl)-3-fluorobenzoate is a valuable electrophile for the synthesis of various heterocyclic compounds. A primary application is in the synthesis of N-substituted isoindolinones, which are important scaffolds in medicinal chemistry. The reaction proceeds via an initial nucleophilic substitution of the bromide by a primary amine, followed by an intramolecular cyclization.

Diagram 3: General Workflow for Isoindolinone Synthesis

Caption: Workflow for synthesizing N-substituted isoindolinones.

Experimental Protocol: Synthesis of a Representative N-Substituted 6-Fluoro-isoindolin-1-one

Objective: To demonstrate the utility of Methyl 2-(bromomethyl)-3-fluorobenzoate in the synthesis of an N-substituted isoindolinone.

Materials:

-

Methyl 2-(bromomethyl)-3-fluorobenzoate

-

A primary amine (e.g., benzylamine)

-

Potassium carbonate (or triethylamine)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water and Brine

Procedure:

-

To a solution of the primary amine (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

Add a solution of Methyl 2-(bromomethyl)-3-fluorobenzoate (1 equivalent) in DMF dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60°C for 2-4 hours to facilitate the reaction. Monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude N-substituted 6-fluoro-isoindolin-1-one by column chromatography on silica gel or by recrystallization.

Signaling Pathways

Currently, there is no specific information in the public domain linking Methyl 2-(bromomethyl)-3-fluorobenzoate directly to any biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activity of the final products will depend on their overall structure and the targets they are designed to interact with.

Safety Information

Methyl 2-(bromomethyl)-3-fluorobenzoate should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified scientific professionals and is not a substitute for rigorous, experimentally validated procedures and safety assessments.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

Methyl 2-(bromomethyl)-3-fluorobenzoate, identified by the CAS Number 142314-72-5, is a halogenated aromatic ester. A summary of its key physical properties is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values are crucial for precise applications and should be obtained where possible.

| Property | Value | Source |

| CAS Number | 142314-72-5 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections outline standard experimental protocols that can be employed to ascertain the melting point, boiling point, and solubility of Methyl 2-(bromomethyl)-3-fluorobenzoate.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [2][3]

-

Sample Preparation: A small amount of finely powdered, dry Methyl 2-(bromomethyl)-3-fluorobenzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[2][6]

-

Heating: The heating bath (e.g., mineral oil or a metal block) is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[2]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has liquefied (the end of melting) are recorded. This range constitutes the melting point.[2][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Siwoloboff Method) [7][8]

-

Sample Preparation: A small volume (a few milliliters) of Methyl 2-(bromomethyl)-3-fluorobenzoate is placed in a small test tube or a fusion tube.[6]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).[6][9]

-

Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[6][9]

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][9]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing [7][8]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, diethyl ether, ethanol, acetone, and toluene. For drug development purposes, solubility in aqueous buffers at different pH values is also critical.[7]

-

Procedure: A small, measured amount (e.g., 10 mg) of Methyl 2-(bromomethyl)-3-fluorobenzoate is added to a test tube containing a specific volume (e.g., 1 mL) of the chosen solvent.[7]

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after creating a saturated solution.[7]

Synthesis and Reactivity

Methyl 2-(bromomethyl)-3-fluorobenzoate is typically synthesized from its corresponding methyl 2-methyl-3-fluorobenzoate precursor. The benzylic bromination is a key transformation.

General Synthesis Pathway

The synthesis of substituted benzyl bromides often involves the radical bromination of the corresponding methyl-substituted aromatic compound.[3][4]

Caption: General synthesis pathway for Methyl 2-(bromomethyl)-3-fluorobenzoate.

A common method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride under reflux.[10]

Key Reactivity in Organic Synthesis

The utility of Methyl 2-(bromomethyl)-3-fluorobenzoate as a synthetic intermediate stems from the reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, which is a cornerstone of building complex molecules in medicinal chemistry.[10]

Caption: Reactivity of Methyl 2-(bromomethyl)-3-fluorobenzoate in nucleophilic substitution.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of both fluorine and bromine in Methyl 2-(bromomethyl)-3-fluorobenzoate makes it a versatile building block.

The bromomethyl group serves as a handle for attaching the molecule to a larger scaffold, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. Its structural motifs are found in various classes of bioactive molecules. For instance, similar brominated intermediates are utilized in the synthesis of anti-cancer agents and other therapeutic compounds.

Conclusion

Methyl 2-(bromomethyl)-3-fluorobenzoate is a valuable intermediate with significant potential in organic synthesis and drug discovery. While some of its physical properties are predicted, this guide provides the necessary experimental frameworks for their precise determination. A thorough understanding of its synthesis, reactivity, and physical characteristics is essential for its effective application in the development of novel therapeutics. Further experimental investigation into its specific physical properties is highly encouraged to facilitate its broader use in the scientific community.

References

- 1. PubChemLite - Methyl 2-(bromomethyl)-3-fluorobenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. m.youtube.com [m.youtube.com]

- 3. WO1999006339A1 - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

Structure Elucidation of Methyl 2-(bromomethyl)-3-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the synthetic protocol, detailed spectroscopic analysis, and data interpretation required for the unambiguous identification and characterization of this molecule.

Synthesis and Physicochemical Properties

The synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate is typically achieved through a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-3-fluorobenzoate. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

The following is a representative experimental protocol for the synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate.

Materials:

-

Methyl 2-methyl-3-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-fluorobenzoate (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 2-(bromomethyl)-3-fluorobenzoate.

Physicochemical Data

The expected physicochemical properties of Methyl 2-(bromomethyl)-3-fluorobenzoate are summarized in the table below.

| Property | Expected Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not readily available; expected to be high |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) |

Spectroscopic Data and Structure Elucidation

The definitive structure of Methyl 2-(bromomethyl)-3-fluorobenzoate is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The expected chemical shifts (δ) and coupling constants (J) are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.8 - 7.9 | dd | 1H | Ar-H (ortho to COOCH₃) | The proton ortho to the electron-withdrawing ester group is expected to be deshielded. It will appear as a doublet of doublets due to coupling with the adjacent aromatic protons. |

| ~7.4 - 7.5 | m | 1H | Ar-H (para to COOCH₃) | This aromatic proton will be part of a complex multiplet due to coupling with neighboring aromatic protons and the fluorine atom. |

| ~7.2 - 7.3 | m | 1H | Ar-H (ortho to F) | The proton ortho to the fluorine atom will show coupling to both adjacent protons and the fluorine atom, resulting in a multiplet. |

| ~4.8 | s | 2H | -CH ₂Br | The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring, appearing as a singlet as there are no adjacent protons to couple with. |

| ~3.9 | s | 3H | -COOCH ₃ | The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet. |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of fluorine will result in C-F coupling.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C =O | The carbonyl carbon of the ester group is highly deshielded. |

| ~158 (d, ¹JCF ≈ 250 Hz) | C -F | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded by the electronegative fluorine. |

| ~133 | Ar-C (para to F) | Aromatic carbon in a relatively standard region. |

| ~130 | Ar-C (ortho to COOCH₃) | Aromatic carbon deshielded by the ester group. |

| ~128 (d, ²JCF ≈ 25 Hz) | C -CH₂Br | The carbon bearing the bromomethyl group will show a two-bond coupling to the fluorine atom. |

| ~125 (d, ³JCF ≈ 8 Hz) | Ar-C (meta to F) | This aromatic carbon will exhibit a smaller three-bond coupling to the fluorine atom. |

| ~52 | -COOC H₃ | The methyl carbon of the ester group. |

| ~30 | -C H₂Br | The benzylic carbon is deshielded by the attached bromine atom. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 246/248 | ~50/~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 167 | High | [M - Br]⁺ |

| 187/189 | Moderate | [M - COOCH₃]⁺ |

| 108 | Moderate | [C₇H₅F]⁺ |

The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of Methyl 2-(bromomethyl)-3-fluorobenzoate and a hypothetical signaling pathway where it could be utilized as a synthetic intermediate.

This technical guide serves as a comprehensive resource for the synthesis and detailed structural characterization of Methyl 2-(bromomethyl)-3-fluorobenzoate. The provided data and methodologies are essential for researchers and professionals engaged in the fields of synthetic chemistry and drug discovery.

Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process commencing with the esterification of 2-methyl-3-fluorobenzoic acid, followed by the benzylic bromination of the resulting ester. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate is achieved through a two-step reaction sequence. The first step involves the conversion of 2-methyl-3-fluorobenzoic acid to its corresponding methyl ester, Methyl 2-methyl-3-fluorobenzoate. The second step is a free-radical bromination at the benzylic position of the methyl group using N-bromosuccinimide (NBS) to yield the final product.

Caption: Overall synthetic workflow for Methyl 2-(bromomethyl)-3-fluorobenzoate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-fluorobenzoate

This procedure details the Fischer esterification of 2-methyl-3-fluorobenzoic acid.

Materials:

-

2-methyl-3-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-methyl-3-fluorobenzoate as a crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data (Step 1):

| Parameter | Value |

| Starting Material | 2-methyl-3-fluorobenzoic acid |

| Product | Methyl 2-methyl-3-fluorobenzoate |

| Expected Yield | > 90% |

| Purity | > 95% (can be improved by purification) |

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate

This procedure describes the Wohl-Ziegler benzylic bromination of Methyl 2-methyl-3-fluorobenzoate.[1][2][3][4]

Materials:

-

Methyl 2-methyl-3-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a magnetic stirrer, and a light source (e.g., a 150-250W incandescent lamp), dissolve Methyl 2-methyl-3-fluorobenzoate in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.

-

Heat the mixture to reflux while irradiating with the light source.

-

The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[3] Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture) or column chromatography on silica gel.

Quantitative Data (Step 2):

| Parameter | Value |

| Starting Material | Methyl 2-methyl-3-fluorobenzoate |

| Product | Methyl 2-(bromomethyl)-3-fluorobenzoate |

| Expected Yield | 60-80% (based on similar reactions) |

| Purity | > 97% after purification[5] |

Physicochemical and Spectroscopic Data

Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, store in freezer, under -20°C[7] |

Predicted Spectroscopic Data: [6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show a singlet for the -CH₂Br protons around 4.5-4.8 ppm.

-

A singlet for the methyl ester (-OCH₃) protons is anticipated around 3.9 ppm.

-

The aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm, with coupling patterns influenced by the fluorine and other substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The benzylic carbon (-CH₂Br) is expected to resonate around 25-35 ppm.

-

The methyl ester carbon (-OCH₃) should appear around 52-53 ppm.

-

The carbonyl carbon of the ester is anticipated in the range of 165-168 ppm.

-

Aromatic carbons will be observed between 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

IR (Infrared) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretch of the ester is expected around 1720-1740 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methyl/bromomethyl groups will be present in the 2850-3100 cm⁻¹ region.

-

The C-Br stretch is typically observed in the 500-600 cm⁻¹ range.

-

A C-F stretch will be present, typically in the 1000-1350 cm⁻¹ region.

MS (Mass Spectrometry):

-

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₉H₈BrFO₂, the expected m/z values would be around 246 and 248.

-

Common fragmentation patterns would include the loss of a bromine radical (·Br), a methoxy radical (·OCH₃), and a methoxycarbonyl radical (·COOCH₃).

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and key considerations in the synthesis process.

Caption: Key stages and considerations in the synthesis of the target compound.

References

- 1. rsc.org [rsc.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - Methyl 2-(bromomethyl)-3-fluorobenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 7. 142314-72-5|Methyl 2-(bromomethyl)-3-fluorobenzoate|BLD Pharm [bldpharm.com]

Technical Guide: Spectroscopic Profiling of Methyl 2-(bromomethyl)-3-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical guide on the expected spectroscopic characteristics of Methyl 2-(bromomethyl)-3-fluorobenzoate. Due to the limited availability of direct experimental data in public databases, this guide leverages spectral data from analogous compounds and established principles of spectroscopic analysis to predict the spectral features of the title compound. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: Methyl 2-(bromomethyl)-3-fluorobenzoate

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 247.06 g/mol

-

CAS Number: 197537-73-6

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Methyl 2-(bromomethyl)-3-fluorobenzoate based on spectroscopic principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.8-7.9 | Doublet of doublets | Aromatic H | J ≈ 7-8 Hz, J ≈ 1-2 Hz |

| ~7.4-7.5 | Triplet of doublets | Aromatic H | J ≈ 7-8 Hz, J ≈ 4-5 Hz |

| ~7.1-7.2 | Triplet | Aromatic H | J ≈ 7-8 Hz |

| ~4.8 | Singlet | -CH₂Br | - |

| ~3.9 | Singlet | -OCH₃ | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~135 | Aromatic C-CO |

| ~130 | Aromatic CH |

| ~125 (d, J ≈ 3-4 Hz) | Aromatic CH |

| ~120 (d, J ≈ 15-20 Hz) | Aromatic C-CH₂Br |

| ~118 (d, J ≈ 20-25 Hz) | Aromatic CH |

| ~52 | -OCH₃ |

| ~30 | -CH₂Br |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂-) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1220 | Strong | C-F stretch |

| ~680 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Predicted Assignment |

| 246/248 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 215/217 | [M - OCH₃]⁺ |

| 187/189 | [M - COOCH₃]⁺ |

| 167 | [M - Br]⁺ |

| 139 | [M - Br - CO]⁺ |

| 108 | [C₇H₅F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for Methyl 2-(bromomethyl)-3-fluorobenzoate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

The spectral width is set to cover the range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise ratio.

-

The spectral width is set to cover the range of 0-200 ppm.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film (for oils): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition:

-

A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

An average of 16-32 scans is typically performed to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).

-

Acquisition (EI mode):

-

The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The spectrum is recorded, showing the relative abundance of each ion.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of Methyl 2-(bromomethyl)-3-fluorobenzoate.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory research to drug manufacturing. This document outlines potential degradation pathways, safe handling and storage protocols, and a detailed methodology for conducting stability studies.

Chemical Profile and General Stability

Methyl 2-(bromomethyl)-3-fluorobenzoate is a substituted aromatic compound containing a reactive benzylic bromide and a methyl ester functional group. Its stability is primarily influenced by its susceptibility to hydrolysis, nucleophilic substitution, oxidation, and photolytic degradation. The presence of both an electron-withdrawing fluorine atom and a reactive bromomethyl group on the benzene ring dictates its reactivity and degradation profile.

Key Stability Considerations:

-

Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(bromomethyl)-3-fluorobenzoic acid and methanol.

-

Nucleophilic Attack: The benzylic bromide is a primary site for nucleophilic substitution, readily reacting with moisture and other nucleophiles.

-

Oxidative Stability: The benzylic position can be oxidized, particularly in the presence of oxidizing agents, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.

-

Photostability: Aromatic compounds and benzylic halides can be sensitive to light, which can promote radical-mediated degradation pathways.

Recommended Storage and Handling

To maintain the integrity of Methyl 2-(bromomethyl)-3-fluorobenzoate, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque containers | To protect from moisture and light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles | To prevent chemical reactions that would degrade the compound. |

Safe Handling Precautions: Methyl 2-(bromomethyl)-3-fluorobenzoate is a hazardous substance. It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears). Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Potential Degradation Pathways

The primary degradation pathways for Methyl 2-(bromomethyl)-3-fluorobenzoate are hydrolysis and oxidation. The following diagram illustrates these potential transformations:

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of Methyl 2-(bromomethyl)-3-fluorobenzoate. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose. The following protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method.

Objective

To assess the stability of Methyl 2-(bromomethyl)-3-fluorobenzoate under various stress conditions (hydrolysis, oxidation, and photolysis) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Materials and Methods

Materials:

-

Methyl 2-(bromomethyl)-3-fluorobenzoate

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a photodiode array (PDA) detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Photostability chamber

Chromatographic Conditions (Exemplary):

-

Mobile Phase: Acetonitrile and water gradient

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of the parent compound (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocol

The following workflow outlines the steps for a forced degradation study:

Procedure:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes).

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 1, 2, 4 hours).

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by HPLC. The goal is to achieve 5-20% degradation of the active substance.

Quantitative Stability Data (Exemplary)

| Substituent | Relative Rate of Hydrolysis | Effect |

| 4-Nitro | Faster | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis. |

| 4-Chloro | Faster | Electron-withdrawing groups increase the rate of hydrolysis. |

| Unsubstituted | Reference | Baseline for comparison. |

| 4-Methyl | Slower | Electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing hydrolysis. |

| 4-Methoxy | Slower | Strong electron-donating groups decrease the rate of hydrolysis. |

Note: This table is for illustrative purposes and the actual rates for Methyl 2-(bromomethyl)-3-fluorobenzoate will be influenced by the combined electronic and steric effects of the 2-bromomethyl and 3-fluoro substituents.

Conclusion

The stability of Methyl 2-(bromomethyl)-3-fluorobenzoate is a critical parameter for its successful use in research and drug development. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is essential to minimize degradation. The primary degradation pathways are likely to be hydrolysis of the methyl ester and nucleophilic substitution or oxidation of the benzylic bromide. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is necessary to fully characterize the stability profile and ensure the quality of this important chemical intermediate.

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on methyl 2-(bromomethyl)-3-fluorobenzoate is limited. The information presented in this guide, including physical properties, synthesis protocols, and applications, is largely inferred from established chemical principles and data available for structurally analogous compounds. This guide is intended to provide a well-reasoned starting point for research and development activities.

Core Compound Properties (Inferred)

Methyl 2-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester. Its structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-carbomethoxy-6-fluorobenzyl moiety.

Table 1: Inferred Physicochemical Properties of Methyl 2-(bromomethyl)-3-fluorobenzoate and Related Compounds

| Property | Methyl 2-(bromomethyl)-3-fluorobenzoate (Inferred) | Methyl 2-(bromomethyl)-4-fluorobenzoate[1] | Methyl 2-(bromomethyl)-3-nitrobenzoate[2] | Methyl 2-bromomethylbenzoate |

| CAS Number | Not available | 157652-28-3 | 98475-07-1 | 2417-73-4 |

| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ | C₉H₈BrNO₄ | C₉H₉BrO₂ |

| Molecular Weight | 247.06 g/mol | 247.06 g/mol | 274.07 g/mol | 229.07 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Not specified | Not specified | Not specified |

| Boiling Point | Predicted: ~290-300 °C at 760 mmHg | 291.6 °C at 760 mmHg | Not available | Not available |

| Purity | >97% (typical for research chemicals) | >98% | Not specified | Not specified |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Dry, sealed place. | Not specified | Not specified |

Synthesis and Experimental Protocols (Inferred)

A plausible synthetic route to methyl 2-(bromomethyl)-3-fluorobenzoate involves a two-step process starting from 2-fluoro-3-methylbenzoic acid.

Step 1: Esterification of 2-fluoro-3-methylbenzoic acid (Inferred Protocol)

This procedure outlines the formation of methyl 2-methyl-3-fluorobenzoate.

Experimental Protocol:

-

To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-3-fluorobenzoate.

Step 2: Bromination of Methyl 2-methyl-3-fluorobenzoate (Inferred Protocol)

This procedure details the benzylic bromination to yield the target compound, methyl 2-(bromomethyl)-3-fluorobenzoate. This protocol is adapted from the synthesis of analogous bromomethylated benzoate derivatives.

Experimental Protocol:

-

In a reaction vessel equipped with a reflux condenser and a light source, dissolve methyl 2-methyl-3-fluorobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

-

Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain methyl 2-(bromomethyl)-3-fluorobenzoate.

Applications in Research and Drug Discovery (Inferred)

Based on the applications of structurally similar compounds, methyl 2-(bromomethyl)-3-fluorobenzoate is expected to be a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: As a key building block for the synthesis of complex organic molecules. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The fluorinated phenyl ring is a common motif in many pharmaceuticals, often enhancing metabolic stability and binding affinity.

-

Agrochemical Development: Similar to its analogs, this compound could be used in the synthesis of novel pesticides and herbicides.

-

Organic Synthesis: A versatile reagent for the introduction of the 2-carbomethoxy-6-fluorobenzyl group in a variety of organic transformations.

Visualized Synthetic Workflow

The following diagram illustrates the inferred two-step synthesis of methyl 2-(bromomethyl)-3-fluorobenzoate.

Caption: Inferred synthetic pathway for Methyl 2-(bromomethyl)-3-fluorobenzoate.

This technical guide provides a comprehensive overview based on available data for analogous compounds. Researchers should validate these inferred properties and protocols through experimentation.

References

Application Notes and Protocols for Methyl 2-(bromomethyl)-3-fluorobenzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5) is a key fluorinated aromatic intermediate increasingly utilized in the synthesis of complex pharmaceutical compounds.[1] Its unique structure, featuring a reactive bromomethyl group and a fluorine substituent on a benzoate scaffold, makes it a valuable building block for introducing specific functionalities into target molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The primary application of this intermediate is in the synthesis of potent enzyme inhibitors, particularly in the field of oncology.

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(bromomethyl)-3-fluorobenzoate in the synthesis of a clinically significant pharmaceutical agent.

Application: Synthesis of Talazoparib (a PARP Inhibitor)

Methyl 2-(bromomethyl)-3-fluorobenzoate is a crucial starting material in the synthesis of Talazoparib (BMN 673), a highly potent, orally efficacious inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2).[2][3] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs); their inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors like Talazoparib.

Experimental Protocols

The following protocols are based on the synthesis of a key intermediate for Talazoparib, adapted from the procedures described in the Journal of Medicinal Chemistry, 2016, Vol. 59, No. 1, pp 335-357.

Synthesis of 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one

This procedure involves the alkylation of a tetrahydropyridophthalazinone intermediate with Methyl 2-(bromomethyl)-3-fluorobenzoate.

| Reagent | CAS Number | Molecular Weight |

| Intermediate A* | - | - |

| Methyl 2-(bromomethyl)-3-fluorobenzoate | 142314-72-5 | 247.06 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Water (H₂O) | 7732-18-5 | 18.02 |

| Brine | - | - |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

*Intermediate A is (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one, which is synthesized in prior steps.

-

To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add a solution of Methyl 2-(bromomethyl)-3-fluorobenzoate (1.2 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired product.

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| Intermediate A | 1.0 | - | >98 |

| Methyl 2-(bromomethyl)-3-fluorobenzoate | 1.2 | - | >97 |

| Potassium Carbonate | 2.0 | - | - |

| Product: Talazoparib Precursor | - | ~85-95 | >98 |

Yields and purity are typical and may vary based on reaction scale and purification efficiency.

Safety Precautions

-

Methyl 2-(bromomethyl)-3-fluorobenzoate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Methyl 2-(bromomethyl)-3-fluorobenzoate is a versatile and essential reagent in the synthesis of the potent PARP inhibitor, Talazoparib. The protocols and data presented provide a framework for its effective use in a laboratory setting. The unique chemical properties of this intermediate offer significant advantages in the design and synthesis of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent (2016) | Bing Wang | 147 Citations [scispace.com]

Methyl 2-(bromomethyl)-3-fluorobenzoate: A Versatile Building Block in Modern Organic Synthesis

Application Note

Abstract

Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS No. 142314-72-5) is a valuable fluorinated aromatic building block in organic synthesis. Its unique trifunctional structure, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester, makes it a highly versatile reagent for the construction of complex molecular architectures. This application note details its utility in the synthesis of pharmaceutical intermediates and other advanced organic materials, supported by a representative experimental protocol and relevant physicochemical data.

Introduction

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 2-(bromomethyl)-3-fluorobenzoate serves as an excellent scaffold for introducing the 2-methoxycarbonyl-6-fluorobenzyl moiety into a target molecule. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(bromomethyl)-3-fluorobenzoate is presented in Table 1. This data is essential for reaction planning and safety considerations.

| Property | Value |

| CAS Number | 142314-72-5 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | ≥97% |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Table 1: Physicochemical Data of Methyl 2-(bromomethyl)-3-fluorobenzoate

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of Methyl 2-(bromomethyl)-3-fluorobenzoate are valuable for mass spectrometry analysis and reaction monitoring.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.97646 |

| [M+Na]⁺ | 268.95840 |

| [M-H]⁻ | 244.96190 |

| [M+NH₄]⁺ | 264.00300 |

| [M+K]⁺ | 284.93234 |

Table 2: Predicted Mass Spectrometry Data [1]

Applications in Organic Synthesis

The primary application of Methyl 2-(bromomethyl)-3-fluorobenzoate is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity is central to its use in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

A key synthetic transformation involves the reaction of Methyl 2-(bromomethyl)-3-fluorobenzoate with amines, alcohols, thiols, and other nucleophiles to introduce the substituted benzyl group. This motif is present in a variety of biologically active compounds.

Experimental Protocols

The following is a representative protocol for a nucleophilic substitution reaction using a related isomer, methyl 4-(bromomethyl)-3-fluorobenzoate, which demonstrates the typical reaction conditions applicable to Methyl 2-(bromomethyl)-3-fluorobenzoate. This procedure details the synthesis of methyl 4-(azidomethyl)-3-fluorobenzoate, a precursor to the corresponding amine.

Protocol: Synthesis of Methyl 4-(azidomethyl)-3-fluorobenzoate

This protocol is adapted from a literature procedure for a closely related isomer and serves as a general guideline.

Materials:

-

Methyl 4-(bromomethyl)-3-fluorobenzoate (1.00 eq.)

-

Sodium azide (NaN₃) (1.30 eq.)

-

Acetone

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve sodium azide (1.30 eq.) in a mixture of distilled water and acetone under an inert atmosphere (e.g., argon).

-

To this solution, add a solution of methyl 4-(bromomethyl)-3-fluorobenzoate (1.00 eq.) in acetone.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to 75 °C for 2 hours.

-

Add anhydrous magnesium sulfate to the reaction mixture to remove water and continue stirring at 75 °C for 1 hour.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting methyl 4-(azidomethyl)-3-fluorobenzoate can be used in subsequent steps, such as reduction to the amine, without further purification.

Visualizing the Synthetic Utility

The following diagrams illustrate the key role of Methyl 2-(bromomethyl)-3-fluorobenzoate as a synthetic building block.

Caption: General Nucleophilic Substitution Pathway.

Caption: Workflow for N-Alkylation Reactions.

Conclusion

Methyl 2-(bromomethyl)-3-fluorobenzoate is a highly effective and versatile building block for the synthesis of complex organic molecules. Its reactive benzylic bromide allows for straightforward introduction of the 2-methoxycarbonyl-6-fluorobenzyl group, a valuable moiety in the design of novel pharmaceuticals and functional materials. The provided data and representative protocol serve as a useful guide for researchers and scientists in the field of organic synthesis and drug development.

References

Synthesis of Lenalidomide: A Detailed Protocol Using Methyl 2-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma and other hematological disorders. The synthesis route described herein utilizes Methyl 2-(bromomethyl)-3-nitrobenzoate as a key starting material.

Introduction

Lenalidomide, a thalidomide analogue, is a potent therapeutic agent whose synthesis is of significant interest to the pharmaceutical industry. The protocol outlined below describes a common and effective two-step synthesis commencing with the condensation of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro intermediate to yield Lenalidomide.

Overall Reaction Scheme

Caption: Overall two-step synthesis of Lenalidomide.

Experimental Protocols

This section details the procedures for the two key steps in the synthesis of Lenalidomide.

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate)

This step involves the condensation and cyclization of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[1][2][3][4] Several bases and solvents can be employed for this reaction.

Protocol 1: Using Triethylamine in Dimethyl Sulfoxide (DMSO)

-

Charge a reaction vessel with 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and Dimethyl Sulfoxide (DMSO).[5][6]

-

Slowly add triethylamine (4.0 eq) to the mixture under a nitrogen atmosphere over approximately 10 minutes.[5]

-

In a separate vessel, dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in DMSO.[5]

-

Add the solution of Methyl 2-(bromomethyl)-3-nitrobenzoate to the reaction mixture over about 20 minutes.[5][6]

-

Heat the reaction mixture to 50-55°C and maintain for 12 hours, monitoring the reaction progress by HPLC.[5][6]

-

Upon completion, cool the mixture to room temperature and add water.

-

Heat the mixture to 50-55°C for approximately 1 hour, then cool to room temperature.[6]

-

Filter the solid product, wash with methanol, and dry to yield the nitro intermediate.[6]

Protocol 2: Using N,N-Diisopropylethylamine (DIPEA)

-

Combine Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and N,N-diisopropylethylamine (4.0 eq) in a glass vessel.[7]

-

Stir the mixture at 80-85°C for 12 hours, monitoring by TLC.[7]

-

After completion, cool the reaction mixture to room temperature.[7]

-

Filter the solid and wash with cold ethanol to obtain the product.[7]

Protocol 3: Using Sodium Bicarbonate in N,N-Dimethylformamide (DMF)

-

To a reactor, add N,N-Dimethylformamide (DMF), followed by Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) and 3-amino-2,6-piperidinedione hydrochloride (1.1 eq) with stirring.[1]

-

Add sodium bicarbonate (2.58 eq) to the mixture.[1]

-

Heat the system to 50-60°C and stir for 2-3 hours.[1]

-

Cool the reaction to 30-40°C.[1]

-

In a separate vessel, add purified water and then add the reaction solution in batches.

-

Cool the resulting slurry to 15-20°C, stir, and then filter to isolate the crude product.[1]

Step 2: Synthesis of Lenalidomide (Nitro Reduction)

This step involves the reduction of the nitro group of the intermediate to an amine to form Lenalidomide.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Charge an autoclave with 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq), 10% Palladium on Carbon (50% wet, 0.05 eq by weight), water, and methanesulfonic acid.[8]

-

Apply hydrogen gas at a pressure of 90 psi and stir the suspension at 30°C for 3 hours.[8]

-

Filter the reaction mixture through a celite bed and wash the bed with water.[8]

-

Neutralize the filtrate with a 7% sodium bicarbonate solution and stir for 1 hour.[8]

-

Filter the resulting solid, wash with water, and dry under vacuum to yield Lenalidomide.

Protocol 2: Reduction using Sodium Bisulfite

-

Suspend the nitro intermediate in a mixture of an appropriate solvent (e.g., ethanol/water).

-

Add sodium bisulfite (5.0 eq) portion-wise to the stirred mixture.[7]

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.[7]

-

Upon completion, cool the mixture to ambient temperature and concentrate under reduced pressure.[7]

-

Filter the resulting slurry. The solid can be further purified by recrystallization from an ethanol/water mixture.[7]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of Lenalidomide and its nitro intermediate.

| Step | Starting Materials | Reagents/Catalyst | Solvent | Yield | Reference |

| 1. Condensation/ Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HCl | N,N-Diisopropylethylamine | - | - | [7] |

| Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HCl | Sodium Carbonate | Tetrahydrofuran | 92.0% | [9] | |

| 2. Nitro Reduction | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂ | Water, Methanesulfonic Acid | 78% | [8] |

| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | - | - | 90.1% | [1] | |

| Overall | Methyl 2-methyl-3-nitrobenzoate | - | - | 62% | [7] |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | - | - | 79.1% | [1] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Lenalidomide.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patents.justia.com [patents.justia.com]

- 9. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]

Application of Methyl 2-(bromomethyl)-3-fluorobenzoate in Agrochemical Research: A Hypothetical Approach to Novel Herbicide Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of Methyl 2-(bromomethyl)-3-fluorobenzoate in agrochemical research is limited in publicly available literature. This document presents a set of hypothetical application notes and protocols based on the established use of structurally similar compounds in the synthesis of agrochemicals, particularly herbicides. The experimental procedures and data are illustrative and intended to serve as a guide for potential research directions.

Introduction

Methyl 2-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic compound with a reactive bromomethyl group, making it a versatile building block for organic synthesis. Its structural features, including the fluorine substituent which can enhance metabolic stability and binding affinity, suggest its potential as a precursor for novel agrochemicals. This document outlines a hypothetical application for Methyl 2-(bromomethyl)-3-fluorobenzoate in the synthesis and evaluation of a novel benzoylpyrazole herbicide. Benzoylpyrazoles are a known class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Hypothetical Application: Synthesis of a Novel Benzoylpyrazole Herbicide

Methyl 2-(bromomethyl)-3-fluorobenzoate can serve as a key intermediate for the synthesis of a novel benzoylpyrazole derivative, herein designated as BZP-F1 . The proposed synthetic pathway involves the conversion of the bromomethyl group to a methyl ether, followed by saponification, chlorination, and subsequent reaction with a pyrazole moiety.

Synthetic Pathway for BZP-F1

Caption: Hypothetical synthetic pathway of BZP-F1 from Methyl 2-(bromomethyl)-3-fluorobenzoate.

Experimental Protocols

I. Synthesis of BZP-F1 (Hypothetical)

A. Synthesis of Methyl 2-(methoxymethyl)-3-fluorobenzoate

-

To a solution of Methyl 2-(bromomethyl)-3-fluorobenzoate (1.0 eq) in methanol (10 volumes), add sodium methoxide (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

B. Synthesis of 2-(methoxymethyl)-3-fluorobenzoic acid

-

Dissolve Methyl 2-(methoxymethyl)-3-fluorobenzoate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

-

After cooling, acidify the reaction mixture with 2N HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

C. Synthesis of 2-(methoxymethyl)-3-fluorobenzoyl chloride

-

To a solution of 2-(methoxymethyl)-3-fluorobenzoic acid (1.0 eq) in dichloromethane (10 volumes), add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

D. Synthesis of BZP-F1

-

Dissolve 1,3-dimethyl-1H-pyrazole (1.1 eq) in pyridine (5 volumes) and cool to 0 °C.

-

Add a solution of 2-(methoxymethyl)-3-fluorobenzoyl chloride (1.0 eq) in dichloromethane (5 volumes) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain BZP-F1.

II. Herbicidal Activity Screening Protocols

A. Pre-emergence Herbicidal Assay

-

Prepare a stock solution of BZP-F1 in acetone.

-

Fill plastic pots with sterilized sandy loam soil.

-

Sow seeds of various weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus) and crop species (e.g., Triticum aestivum, Zea mays) at a depth of 1-2 cm.

-

Apply the test compound as a soil drench at various concentrations.

-

Include a solvent-only control and a commercial herbicide standard.

-

Maintain the pots in a greenhouse with controlled temperature and light conditions.

-

Assess the percentage of weed control and crop injury 21 days after treatment.

B. Post-emergence Herbicidal Assay

-

Sow seeds of weed and crop species in pots as described above.

-

Allow the plants to grow to the 2-4 leaf stage.

-

Prepare spray solutions of BZP-F1 in acetone/water with a surfactant.

-

Spray the foliage of the plants with the test solutions until runoff.

-

Return the pots to the greenhouse.

-

Evaluate the percentage of weed control and crop phytotoxicity 21 days after application.

Data Presentation

Table 1: Hypothetical Synthesis Yields and Purity of Intermediates and Final Product

| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC, %) |

| Methyl 2-(methoxymethyl)-3-fluorobenzoate | 200.19 | 10.0 | 8.5 | 85 | >98 |

| 2-(methoxymethyl)-3-fluorobenzoic acid | 186.16 | 8.5 | 7.8 | 92 | >99 |

| 2-(methoxymethyl)-3-fluorobenzoyl chloride | 204.61 | 7.8 | 7.5 | 96 | (used crude) |

| BZP-F1 | 264.28 | 7.5 | 5.8 | 77 | >97 |

Table 2: Hypothetical Herbicidal Activity of BZP-F1 (Post-emergence at 250 g/ha)

| Weed Species | Growth Inhibition (%) | Crop Species | Phytotoxicity (%) |

| Avena fatua (Wild Oat) | 95 | Triticum aestivum (Wheat) | 10 |

| Setaria viridis (Green Foxtail) | 92 | Zea mays (Maize) | 15 |

| Amaranthus retroflexus (Redroot Pigweed) | 88 | Glycine max (Soybean) | 20 |

Visualization of Experimental Workflow

Caption: General workflow for the synthesis and herbicidal evaluation of BZP-F1.

Application Notes and Protocols for Suzuki Coupling Reactions Involving Fluorinated Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with fluorinated aryl bromides. The introduction of fluorine atoms into aryl rings can significantly alter the physicochemical and pharmacological properties of molecules, making these reactions crucial in drug discovery and materials science. This document outlines various catalytic systems and reaction conditions, offering a guide for reaction setup, optimization, and execution.

Application Notes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or its ester) and an organohalide.[1][2] When employing fluorinated aryl bromides, certain considerations are essential for achieving high yields and reaction efficiency.

Key Components and Considerations:

-